molecular formula C20H17ClFN3O3 B2654535 (2-Chloro-6-fluorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1396747-67-3

(2-Chloro-6-fluorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No. B2654535
CAS RN: 1396747-67-3
M. Wt: 401.82
InChI Key: GKXSLJVQVGLXFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloro-6-fluorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H17ClFN3O3 and its molecular weight is 401.82. The purity is usually 95%.
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Scientific Research Applications

Role of Non-covalent Interactions in Supramolecular Architectures

Research on 1,2,4-oxadiazole derivatives, including compounds with chloro and fluoro substitutions on the phenyl ring, highlights the importance of non-covalent interactions like lone pair-π interaction and halogen bonding in their crystal packing. These interactions contribute significantly to the stabilization of molecular conformations and the overall solid-state architecture of these compounds. Such studies are crucial for understanding the material properties and designing new molecules with desired characteristics (Sharma et al., 2019).

Metabolism and Biotransformation Studies

Investigations into the metabolism of azetidine-containing compounds, similar to the compound , have identified unique pathways involving enzymes like glutathione S-transferases. These studies are vital for drug development, offering insights into how compounds are metabolized in the body and the formation of metabolites, which can impact drug safety and efficacy (Li et al., 2019).

Synthesis and Characterization of Novel Compounds

Research focused on the synthesis and characterization of new compounds containing elements of the query compound's structure, such as azetidine and 1,2,4-oxadiazole moieties, contributes to the development of novel therapeutic agents. These studies often aim to improve upon existing drug properties or to discover new activities (Wang et al., 2017).

Antibacterial and Antitumor Activity

Compounds with structural features similar to the target compound have been synthesized and evaluated for their antibacterial and antitumor activities. The design, synthesis, and biological evaluation of these compounds are part of ongoing efforts to find new treatments for infectious diseases and cancer (Rai et al., 2010).

properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O3/c1-27-16-8-3-2-5-12(16)9-17-23-19(28-24-17)13-10-25(11-13)20(26)18-14(21)6-4-7-15(18)22/h2-8,13H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXSLJVQVGLXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.